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Compound of Interest

Compound Name: Casbene

Cat. No.: B1241624

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous
production of casbene, a valuable diterpene precursor for various high-value compounds, in
the microbial cell factory Saccharomyces cerevisiae.

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor to a wide range of
biologically active molecules, including compounds with potential therapeutic applications such
as anti-inflammatory, anti-cancer, and antiviral agents. Traditional production of these
compounds relies on extraction from plant sources, which is often inefficient and unsustainable.
The metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the
reliable and scalable production of casbene. This document outlines the key metabolic
engineering strategies and provides detailed protocols for strain construction, cultivation, and
analysis.

Key Metabolic Engineering Strategies

The successful production of casbene in S. cerevisiae hinges on several key metabolic
engineering strategies aimed at increasing the precursor supply and channeling the metabolic
flux towards casbene synthesis. These strategies include:
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o Expression of a Heterologous Casbene Synthase (CBS): Introduction of a gene encoding
casbene synthase, often from Ricinus communis (castor bean), is the primary step to enable
casbene production.

o Enhancement of Geranylgeranyl Diphosphate (GGPP) Supply: GGPP is the direct precursor
for casbene synthesis. Overexpression of a heterologous GGPP synthase (GGPPS), such
as the one from Phomopsis amygdali, can significantly boost the intracellular GGPP pool.

o Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the endogenous
pathway in yeast for the synthesis of isoprenoid precursors. Overexpressing key enzymes in
this pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the overall
flux towards isoprenoids.

» Downregulation of Competing Pathways: To maximize the carbon flux towards casbene,
competing pathways that consume the precursor farnesyl diphosphate (FPP) must be
downregulated. This is commonly achieved by replacing the native promoters of key genes
like ERG9 (squalene synthase) and ERG20 (farnesyl diphosphate synthase) with weaker or
regulated promoters.

Data Presentation

The following table summarizes the quantitative data on casbene production achieved through
various metabolic engineering strategies in Saccharomyces cerevisiae.
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Strain Engineering

Casbene Titer (mgJ/L)

Strategy

Reference

Expression of casbene
synthase from Ricinus ~30

communis

[1]

Co-expression of R. communis
casbene synthase and P. 32

amygdali GGPP synthase

[1]

Plasmid-based expression with
redirection of flux from FPP
and sterols (using PERG1

81.4

promoter)

[1]

Genomic integration of target
genes and promoter

108.5
replacement of ERG20 and

ERG9

[1](2]

Expression of four different
casbene synthases from 31

Euphorbiaceae species

[3]4]

Signaling Pathways and Experimental Workflows
Engineered Casbene Biosynthesis Pathway in S.

cerevisiae
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Caption: Engineered metabolic pathway for casbene production in S. cerevisiae.

General Experimental Workflow
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Caption: General workflow for casbene production and analysis.

Experimental Protocols

Protocol 1: Construction of Casbene-Producing S.
cerevisiae Strain

1.1. Gene Synthesis and Codon Optimization:

e Synthesize the coding sequences for casbene synthase (e.g., from Ricinus communis,
GenBank accession: XP_002513340) and GGPP synthase (e.g., a truncated version from
Phomopsis amygdali).

o Codon-optimize the sequences for expression in S. cerevisiae.

1.2. Plasmid Construction:
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Clone the synthesized genes into suitable yeast expression vectors (e.g., pESC series or
other high-copy number plasmids) under the control of strong constitutive promoters (e.g.,
PTEF1, PGPD) or inducible promoters (e.g., PGAL1).

For genomic integration, construct integration cassettes containing the expression cassettes
flanked by homologous regions to the target integration site in the yeast genome.

1.3. Yeast Transformation (Lithium Acetate Method):

Inoculate a single colony of the desired S. cerevisiae strain (e.g., BY4742) into 5 mL of YPD
medium and grow overnight at 30°C with shaking.

Inoculate 50 mL of YPD with the overnight culture to an initial OD600 of 0.2 and grow to an
OD600 of 0.8-1.0.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge and
discard the supernatant.

Resuspend the cell pellet in 1 mL of transformation mix (240 pL 50% PEG 3350, 36 uL 1.0 M
LiAc, 50 pL single-stranded carrier DNA (10 mg/mL), 34 uL plasmid DNA (0.1-1 pg), and
sterile water to 1 mL).

Incubate at 42°C for 40 minutes.

Pellet the cells by centrifugation and remove the supernatant.

Resuspend the cells in 1 mL of sterile water.

Plate 100-200 pL of the cell suspension onto appropriate selective agar plates (e.g., SC-Ura
for plasmids with a URA3 marker).

Incubate the plates at 30°C for 2-3 days until colonies appear.

1.4. Promoter Replacement for ERG9 (Example using CRISPR/Cas9):
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» Design a guide RNA (gRNA) targeting the promoter region of the ERG9 gene.
¢ Clone the gRNA into a yeast-compatible CRISPR/Cas9 expression vector.

» Design a repair template containing the desired replacement promoter (e.g., PMET3 or
PHXT1) flanked by homologous regions to the ERG9 promoter.

o Co-transform the CRISPR/Cas9 plasmid and the repair template into the yeast strain using
the lithium acetate method.

o Select for transformants on appropriate selective media.

 Verify the correct promoter replacement by colony PCR and sequencing.

Protocol 2: Cultivation of Engineered Yeast for Cashene

Production
2.1. Shake Flask Cultivation:

 Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective
medium (e.g., SC-Ura) and grow overnight at 30°C with shaking at 250 rpm.

 Inoculate 50 mL of production medium (e.g., YPD or a defined minimal medium with 2%
glucose) in a 250 mL baffled flask to an initial OD600 of 0.1.

 To facilitate the extraction of the hydrophobic casbene, add a 10% (v/v) overlay of an
organic solvent such as dodecane or n-hexane to the culture.

 Incubate the flasks at 30°C with shaking at 250 rpm for 72-96 hours.

e If using an inducible promoter, add the inducer (e.g., 2% galactose for PGAL1) when the
culture reaches the mid-log phase (OD600 ~1.0).

2.2. Fed-Batch Fermentation (for higher titers):
» Prepare a sterile bioreactor (e.g., 2 L) with an appropriate fermentation medium.

¢ Inoculate the bioreactor with an overnight seed culture to an initial OD600 of 0.1-0.2.
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e Maintain the temperature at 30°C, pH at 5.0 (controlled with NHAOH and H3PO4), and
dissolved oxygen above 20% by adjusting agitation and aeration rates.

 After the initial glucose is consumed, start a fed-batch phase by continuously or intermittently
feeding a concentrated glucose solution to maintain a low glucose concentration in the
fermenter.

e Add an organic overlay (e.g., dodecane) to the fermenter for in situ extraction.

» Continue the fermentation for 96-120 hours, taking samples periodically for analysis.

Protocol 3: Extraction and Quantification of Casbene

3.1. Extraction from Culture with Organic Overlay:
o Collect the organic phase (e.g., dodecane) from the culture.

« If necessary, centrifuge the culture to separate the organic layer from the aqueous phase
and cell pellet.

e Add an internal standard (e.g., caryophyllene) to the organic phase for quantification.

3.2. Extraction from Whole Culture Broth:

Take a known volume of the culture broth (e.g., 1 mL).

Add an equal volume of a solvent suitable for extraction, such as ethyl acetate or hexane,
containing an internal standard.

Vortex vigorously for 5 minutes.

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

Carefully collect the upper organic phase for analysis.
3.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

¢ Instrument: A standard GC-MS system.
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e Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
e Injector Temperature: 250°C.
e Oven Temperature Program:
o Initial temperature: 80°C, hold for 2 minutes.
o Ramp to 200°C at 10°C/min.
o Ramp to 300°C at 20°C/min, hold for 5 minutes.
o Carrier Gas: Helium.

o MS Detector: Operate in full scan mode to identify the casbene peak based on its retention
time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate
guantification.

o Quantification: Create a standard curve using a purified casbene standard to determine the
concentration in the samples based on the peak area relative to the internal standard.

Conclusion

The heterologous production of casbene in Saccharomyces cerevisiae is a rapidly advancing
field with significant potential for the sustainable production of valuable diterpenoids. The
protocols and data presented in this document provide a comprehensive guide for researchers
to establish and optimize casbene production in their own laboratories. By implementing these
metabolic engineering strategies and experimental procedures, it is possible to achieve high-
titer production of casbene, paving the way for the development of novel pharmaceuticals and
other valuable bio-based products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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